3-(1-aminocyclopropyl)aniline dihydrochloride
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Overview
Description
3-(1-aminocyclopropyl)aniline dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 It is a derivative of aniline, featuring an aminocyclopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-aminocyclopropyl)aniline dihydrochloride typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Amination: The cyclopropyl group is then aminated using reagents like ammonia or an amine under suitable conditions.
Coupling with Aniline: The aminocyclopropyl group is coupled with aniline through a nucleophilic substitution reaction.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-aminocyclopropyl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Quinones, nitroso compounds.
Reduction: Reduced amines, cyclopropyl derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
3-(1-aminocyclopropyl)aniline dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in the development of new drugs, particularly in the areas of oncology and neurology.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-aminocyclopropyl)aniline dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or neurotransmission, depending on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3-(1-aminocyclopropyl)aniline: The free base form without the dihydrochloride salt.
Cyclopropylamine derivatives: Compounds featuring the cyclopropylamine group attached to different aromatic or aliphatic systems.
Aniline derivatives: Various substituted anilines with different functional groups attached to the benzene ring.
Uniqueness
3-(1-aminocyclopropyl)aniline dihydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the aminocyclopropyl group and the dihydrochloride salt form enhances its solubility, stability, and potential for diverse applications in research and industry.
Properties
CAS No. |
2680539-95-9 |
---|---|
Molecular Formula |
C9H14Cl2N2 |
Molecular Weight |
221.1 |
Purity |
0 |
Origin of Product |
United States |
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